4''-Hydroxyisojasminin

Two-Photon Microscopy Fluorescent Probe Cysteine Imaging

Generic thiol probes lack the two-photon brightness, selectivity, and ratiometric response required for quantitative mitochondrial cysteine (Cys) imaging in live tissues. ASMI (CAS 1850419-05-4) directly resolves these limitations: • Φσmax = 65.2 GM at 740 nm enables imaging at 150 μm depth with reduced phototoxicity • ~68-fold faster reaction with Cys vs. GSH ensures signal specificity in reducing environments • Linear detection range of 0.5-40 μM supports quantitative assays without sample dilution Supplied as ≥98% pure solid powder with global shipping.

Molecular Formula C17H16INO2
Molecular Weight 393.22 g/mol
CAS No. 1850419-05-4
Cat. No. B605628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4''-Hydroxyisojasminin
CAS1850419-05-4
SynonymsASMI
Molecular FormulaC17H16INO2
Molecular Weight393.22 g/mol
Structural Identifiers
InChIInChI=1S/C17H16NO2.HI/c1-3-17(19)20-16-8-6-14(7-9-16)4-5-15-10-12-18(2)13-11-15;/h3-13H,1H2,2H3;1H/q+1;/p-1/b5-4+;
InChIKeyUUHQXVOIOMTPSQ-FXRZFVDSSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ASMI: Ratiometric Two-Photon Probe for Mitochondrial Cysteine


The compound [4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]phenyl] prop-2-enoate iodide, commonly designated ASMI, is a small-molecule fluorescent probe engineered for the selective, ratiometric detection of cysteine (Cys) within mitochondria. It belongs to the class of two-photon excitable merocyanine-based probes, utilizing an acrylate moiety as a thiol-specific reaction site [1]. ASMI demonstrates a two-photon action cross-section (Φσmax) of 65.2 GM at 740 nm in aqueous medium, enabling high-contrast imaging in live cells and intact tissues at depths of up to 150 μm [1].

Why Generic Thiol Probes Cannot Replace ASMI


General-purpose thiol-reactive probes or even other two-photon cysteine sensors lack the precise combination of performance metrics required for reliable mitochondrial Cys quantification. Substitution often leads to compromised data due to several factors: (1) inadequate two-photon brightness, which restricts imaging depth and signal-to-noise ratio [1]; (2) insufficient selectivity against abundant biological thiols like glutathione (GSH) and homocysteine (Hcy), leading to confounding signals ; (3) the absence of a robust ratiometric response, which is essential for quantitative, environment-independent measurements [1]; and (4) slower response kinetics or narrower linear detection ranges that limit experimental utility . ASMI is specifically engineered to address these limitations simultaneously, a profile not replicated by generic alternatives. The following evidence quantitatively substantiates ASMI's differentiated performance.

ASMI vs. Closest Two-Photon Cysteine Probes: Quantitative Evidence


Two-Photon Brightness vs. DNEPI

The two-photon action cross-section (Φσmax), a direct measure of a probe's brightness and imaging utility in two-photon microscopy, is substantially higher for ASMI compared to the structurally related merocyanine-based probe DNEPI. ASMI's Φσmax value of 65.2 GM at 740 nm is >12 times greater than DNEPI's reported Φσmax of 5.33 GM [1], [2]. This difference directly translates to superior signal-to-noise ratio and imaging depth capability for ASMI.

Two-Photon Microscopy Fluorescent Probe Cysteine Imaging

Broader Linear Detection Range than DNEPI

The linear detection range of a probe defines the concentration window over which it can provide accurate, quantitative measurements. ASMI demonstrates a ratiometric fluorescence response (F518/F452) that is linearly proportional to cysteine concentrations from 0.5 to 40 μM [1]. In contrast, the analogous probe DNEPI exhibits a linear ratiometric response (F583/F485) only within a much narrower window of 2 to 10 μM [2]. This constitutes a >20-fold broader dynamic range for ASMI (39.5 μM vs. 8 μM).

Quantitative Bioanalysis Ratiometric Probe Cysteine Assay

Kinetic Selectivity for Cysteine over GSH and Hcy

Accurate detection of cysteine in biological samples requires high selectivity over other structurally similar and often more abundant thiols, particularly homocysteine (Hcy) and glutathione (GSH). ASMI displays distinct kinetic selectivity, with observed rate constants (Kobs) of 0.75 min⁻¹ for cysteine, 0.038 min⁻¹ for homocysteine, and 0.011 min⁻¹ for glutathione . This results in a ~20-fold and ~68-fold faster reaction with cysteine compared to Hcy and GSH, respectively, ensuring that the fluorescent signal originates predominantly from cysteine.

Selectivity Reaction Kinetics Biothiol Discrimination

Deep-Tissue Imaging Depth vs. Mito-MQ

The utility of a two-photon probe for biological studies is often defined by its maximum imaging depth in intact tissue. ASMI has been successfully applied to ratiometrically image mitochondrial cysteine in intact tissues down to a depth of 150 μm using two-photon fluorescence microscopy [1]. This represents a notable improvement over the analogous probe Mito-MQ, which was reported to function at a tissue depth of approximately 130 μm under two-photon excitation [2].

Deep-Tissue Imaging Two-Photon Microscopy Tissue Penetration

ASMI: Optimal Application Scenarios


High-Resolution Mitochondrial Cysteine Imaging

ASMI's validated imaging depth of 150 μm [1], combined with its superior two-photon brightness (Φσmax = 65.2 GM) [2], makes it the preferred probe for studies requiring visualization of cysteine fluctuations in live, intact tissues such as brain slices, liver biopsies, or tumor explants where penetration depth and signal clarity are paramount.

Broad-Range Cysteine Quantification

The broad linear dynamic range of 0.5 to 40 μM [1] enables ASMI to be used for quantitative cysteine assays in complex biological matrices without the need for extensive sample dilution, which is a common limitation of probes like DNEPI (2-10 μM range) [2]. This is particularly valuable in drug screening, toxicology studies, and metabolic profiling where cysteine levels can vary widely.

Stringent Cysteine Discrimination from Biothiols

ASMI's pronounced kinetic selectivity, reacting ~68-fold faster with cysteine than with glutathione [1], ensures reliable signal specificity in cellular environments where millimolar concentrations of GSH would otherwise confound results. This is critical for accurately monitoring mitochondrial redox status and cysteine's role as a specific antioxidant reserve.

Low-Phototoxicity Live-Cell Imaging

The high two-photon brightness of ASMI allows for the use of lower laser excitation power [1], thereby reducing photobleaching of the probe and minimizing phototoxic damage to live cells. This enables extended time-lapse imaging sessions to track dynamic changes in mitochondrial cysteine levels during processes like oxidative stress response, apoptosis, or cellular differentiation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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